4-Chloro-2-(furan-2-YL)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(furan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZUCURWTIQXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688523 | |
| Record name | 4-Chloro-2-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-53-7 | |
| Record name | 4-Chloro-2-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Furan 2 Yl Benzoic Acid and Analogues
Derivatization Strategies of the 4-Chloro-2-(furan-2-YL)benzoic acid Scaffold
Esterification and Amidation Reactions
The carboxylic acid group of this compound is a key functional handle for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties.
Esterification:
Esterification of benzoic acids is a well-established process, often accomplished through Fischer esterification. This method typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. orgsyn.org
Alternative methods for esterification under milder conditions have also been developed. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of substituted benzoic acids with methanol (B129727) at moderate temperatures. wikipedia.org
Amidation:
The synthesis of amides from this compound can be achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. A common method for activating the carboxylic acid is to convert it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netrsc.org The resulting acyl chloride is highly reactive towards amines, leading to the formation of the amide bond.
Coupling agents are also widely used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the reactive acyl chloride. A combination of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is a common choice for this transformation. prepchem.com Copper-catalyzed amidation of aryl halides provides another route to related structures, highlighting the versatility of transition metal catalysis in forming C-N bonds. acs.org Research has also demonstrated that for selective amidation, certain coupling agents can differentiate between various types of amines or other nucleophilic groups present in the molecule. lookchemmall.com
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Substituted Benzoic Acid, Methanol | N-bromosuccinimide (7 mol%), 70 °C, 1-20 h | Methyl Ester | Up to 100% (conversion) | wikipedia.org |
| Amidation | 4-Chlorobenzoic acid, Furan-2-ylmethylamine | N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid | Not specified | |
| Amidation | 4-Methoxy-2-methoxy benzoic acid, 2-Mercaptothiazoline | N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), 1,2-dichloroethane, 18 h | N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thione | Not specified | prepchem.com |
| Amidation | Benzoic Acid, Aniline | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF | N-Phenylbenzamide | 95% | lookchemmall.com |
Modifications of the Furan (B31954) Ring
The furan ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. These reactions typically occur at the C5-position of the furan ring, which is the most nucleophilic site.
Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation.
Formylation:
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.de When applied to 2-furyl derivatives, formylation preferentially occurs at the 5-position of the furan ring. thieme-connect.de This modification introduces a formyl group, which can serve as a precursor for further synthetic transformations.
Nitration:
Nitration of the furan ring can be achieved using nitrating agents, although the conditions must be carefully controlled due to the sensitivity of the furan ring to strong acids. For related 2-(furan-2-yl)quinoline-4-carboxylic acids, nitration has been reported to occur on the quinoline (B57606) ring system, but modifications on the furan are also possible under specific conditions.
Table 2: Examples of Furan Ring Modifications
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Formylation (Vilsmeier-Haack) | Electron-rich arene (e.g., furan derivative) | DMF, POCl₃ | 5-Formylfuran derivative | wikipedia.orgorganic-chemistry.org |
| Nitration | 2-(Furan-2-yl)quinoline-4-carboxylic acid | Strong acids (e.g., H₂SO₄), high temperatures | Nitro-substituted derivative | |
| Oxidation | 2-(Furan-2-yl)quinoline-4-carboxylic acid | Potassium permanganate (B83412) or chromium trioxide | Furan-2,5-dicarboxylic acid derivative |
Substitution Pattern Variations on the Benzoic Acid Ring
The synthesis of analogues of this compound with different substitution patterns on the benzoic acid ring is primarily achieved through cross-coupling reactions. These reactions form the crucial carbon-carbon bond between the furan and benzoic acid moieties. The two most prominent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. researchgate.net To synthesize analogues of this compound, one could react a suitably substituted dihalobenzoic acid (or its ester) with furan-2-boronic acid or its derivatives. For example, reacting 2,4-dichlorobenzoic acid with furan-2-boronic acid in the presence of a palladium catalyst and a base would yield the target compound. By starting with different dihalobenzoic acids, a variety of analogues with different substitution patterns can be accessed. For instance, the use of 2-bromo-4-fluorobenzoic acid would lead to the corresponding 4-fluoro analogue.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl-aryl bonds. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction allow it to proceed at lower temperatures. This reaction could involve the coupling of a 2-halobenzoic acid with a furan derivative in the presence of a copper catalyst. For example, the reaction of 2-bromo-4-chlorobenzoic acid with furan could be a potential route to the desired product. The Ullmann reaction has been successfully used to synthesize related N-aryl anthranilic acids, such as 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline. nih.gov
The choice of starting materials for these coupling reactions allows for considerable variation in the substitution pattern on the benzoic acid ring, enabling the synthesis of a library of analogues for further study.
Table 3: Synthesis of Analogues via Cross-Coupling Reactions
| Reaction Type | Benzoic Acid Precursor | Furan Precursor | Catalyst/Reagents | Product Analogue | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,4-Dihalobenzoic acid derivative | Furan-2-boronic acid | Palladium catalyst, Base | 4-Halo-2-(furan-2-yl)benzoic acid | researchgate.net |
| Ullmann Condensation | 2-Bromo-4-fluorobenzoic acid | Aniline (as furan analogue) | Cu catalyst, 403 K | 4-Fluoro-2-(phenylamino)benzoic acid | nih.gov |
| Ullmann Condensation | 2-Chlorobenzoic acids | 2-Aminothiazoles | Cu catalyst, DMF, Ultrasonic irradiation | Substituted 2-(1,3-thiazol-2-ylamino)benzoic acids | researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
Specific experimental FT-IR data for 4-Chloro-2-(furan-2-YL)benzoic acid, including tables of vibrational frequencies and their assignments, are not available in the reviewed literature. While general characteristic absorption bands for the carboxylic acid, chloro-substituted benzene (B151609), and furan (B31954) functional groups could be predicted, no published spectrum for this specific molecule is available to provide precise, research-backed data.
Raman Spectroscopic Investigations
There are no specific Raman spectroscopic studies or data sets found for this compound in the public scientific record.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR)
Detailed ¹H-NMR spectra, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in available chemical databases or scientific publications.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
No published ¹³C-NMR spectral data, which would provide specific chemical shifts for the carbon atoms in the molecule, could be located for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Information and data from 2D-NMR analyses, which are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the precise molecular structure, are not available for this compound.
Mass Spectrometric Characterization
Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of a compound, while also offering profound insights into its structure through the analysis of fragmentation patterns.
For illustrative purposes, the kind of data obtained from an HRMS analysis can be seen with a structurally related compound, 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid. For this analog, predicted HRMS data indicates expected adducts and their precise mass-to-charge ratios, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu This level of precision allows chemists to confirm the elemental formula of a molecule with high confidence. For this compound, HRMS would be expected to confirm the presence of one chlorine atom through the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl.
Table 1: Theoretical HRMS Data for this compound (C₁₁H₇ClO₃)
| Adduct | Theoretical m/z ([³⁵Cl]) | Theoretical m/z ([³⁷Cl]) |
|---|---|---|
| [M+H]⁺ | 223.0105 | 225.0076 |
| [M+Na]⁺ | 245.0025 | 246.9995 |
| [M-H]⁻ | 220.9959 | 222.9930 |
This table is generated based on theoretical calculations and serves as a predictive guide for experimental analysis.
Fragmentation Pathway Analysis
The fragmentation of this compound under mass spectrometry conditions can be predicted based on the established behavior of benzoic acids and furan-containing compounds. The initial event is the ionization of the molecule to form the molecular ion [M]⁺•.
A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion. Another common fragmentation is the loss of a carboxyl group (•COOH) or the cleavage of the bond between the two aromatic rings.
The plausible fragmentation pathway would likely involve:
Loss of the hydroxyl group to yield a benzoyl cation derivative.
Decarboxylation, leading to a chloro-fluorophenyl-furan ion.
Cleavage at the C-C bond connecting the furan and benzene rings.
Table 2: Predicted Mass Spectrometric Fragments of this compound
| Fragment Ion Structure | Proposed Fragmentation | Theoretical m/z |
|---|---|---|
| [C₁₁H₆ClO₂]⁺ | [M-OH]⁺ | 205.00 |
| [C₁₀H₆ClOF]⁺ | [M-COOH]⁺ | 177.02 |
| [C₇H₄ClO]⁺ | Benzoyl fragment | 139.00 |
| [C₄H₃O]⁺ | Furyl fragment | 67.02 |
This table presents a predictive analysis of potential fragmentation pathways.
X-ray Crystallographic Determination of Molecular Conformation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of its constituent atoms.
As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the molecular conformation can be inferred from studies on analogous ortho-substituted benzoic acids. mdpi.com It is anticipated that the molecule would exhibit a non-planar conformation due to steric hindrance between the furan ring and the carboxylic acid group at the ortho position. The dihedral angle between the plane of the benzene ring and the furan ring would be a key structural parameter. Furthermore, the carboxylic acid group itself may be twisted out of the plane of the benzene ring.
In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be hypothesized based on known crystal structures of other substituted benzoic acids. mdpi.com
A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif.
π-π stacking: The aromatic furan and benzene rings could engage in stacking interactions, contributing to the stability of the crystal lattice.
C-H···O interactions: Hydrogen atoms on the aromatic rings could form weak hydrogen bonds with the oxygen atoms of the furan or carboxyl groups of neighboring molecules.
Halogen bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.
The interplay of these various intermolecular forces would dictate the final three-dimensional arrangement of the molecules in the crystal.
Computational and Quantum Chemical Investigations
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
Density Functional Theory (DFT) has become a primary method for the quantum chemical study of molecules due to its balance of accuracy and computational cost. mjcce.org.mkscispace.com For structurally related compounds, the hybrid B3LYP functional combined with the 6-31G(d,p) basis set is commonly used to compute the optimized geometrical structure, as well as harmonic vibration frequencies. mjcce.org.mkscispace.comresearchgate.net
In studies of the analogous compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations have been used to determine key structural parameters. researchgate.net The presence of halogen atoms and other substituents can lead to changes in the bond angles within the aromatic ring. researchgate.net These calculations provide a foundational understanding of the molecule's shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters for a Structurally Analogous Compound (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) using DFT/B3LYP/6-31G(d,p)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Angle | C(5)-C(6)-C(7) | Changes due to halogen and SO2 substitution researchgate.net |
| Dihedral Angle | C-C-N-C | Defines the orientation of the furan (B31954) ring relative to the benzoic acid core. |
| Bond Length | C-Cl | Influences the electronic properties of the benzene (B151609) ring. |
This table is illustrative and based on findings for a structurally similar compound as detailed in the cited research. researchgate.net
Alongside DFT, other computational methods are employed to study molecular properties. Ab initio methods, like Hartree-Fock, provide a fundamental, albeit more computationally intensive, approach to solving the electronic Schrödinger equation. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods are valuable for preliminary conformational searches and for studying trends within a series of related compounds, such as furan and thiophene (B33073) derivatives. semanticscholar.org
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. researchgate.netmalayajournal.org In computational studies of the analogous molecule 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO is primarily located over the chlorosulfamoyl benzoic acid ring. researchgate.netresearchgate.net The energy of the HOMO is directly related to the ionization potential of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons to an appropriate acceptor molecule. researchgate.net For this analogue, the HOMO energy has been calculated to be -0.24699 a.u. using the B3LYP/6-31G(d,p) method. researchgate.net
The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons. researchgate.netmalayajournal.org The distribution of the LUMO indicates the likely sites for nucleophilic attack. The transition of an electron from the HOMO to the LUMO (HOMO→LUMO transition) represents the first electronic excitation and signifies an intramolecular charge transfer. researchgate.netresearchgate.net In the case of the furosemide (B1674285) analogue, this transition involves a transfer of electron density from the chlorosulfamoyl benzoic acid ring to the amino group, highlighting the electronic interplay between the different parts of the molecule. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's stability and reactivity. researchgate.netnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov
This energy gap is instrumental in predicting the behavior of molecules in chemical reactions. From the HOMO and LUMO energies, other global reactivity indices such as chemical hardness (η) and softness (S) can be derived. Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness and indicates a higher reactivity. researchgate.net
Table 2: Calculated Electronic Properties for an Analogous Compound (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid)
| Property | Description | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -0.24699 a.u. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Data not specified in search results. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | A lower gap explains charge transfer interactions. researchgate.net |
| Ionization Potential (I) | Directly related to HOMO energy researchgate.net | Not specified |
| Electron Affinity (A) | Directly related to LUMO energy researchgate.net | Not specified |
This table is based on findings for a structurally similar compound as detailed in the cited research.
Spectroscopic Property Prediction and Correlation
Computational methods are instrumental in predicting the spectroscopic signatures of molecules. For complex structures like 4-Chloro-2-(furan-2-YL)benzoic acid, these predictions are vital for interpreting experimental data. Studies on analogous compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, demonstrate the power of these techniques. mjcce.org.mkresearchgate.net Calculations are often performed using DFT methods, with the B3LYP functional and a basis set like 6-31G(d,p), to determine optimized geometry, vibrational frequencies, and electronic transitions. researchgate.netscispace.com
Theoretical calculations of infrared (IR) and Raman spectra are crucial for assigning vibrational modes observed in experimental spectra. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a complete vibrational analysis was performed using DFT calculations. researchgate.net The molecule, with 32 atoms, is expected to have 90 fundamental modes of vibration. scispace.com
The computational approach involves optimizing the molecular geometry to an energy minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. scispace.com This yields the harmonic vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing better agreement with experimental data. researchgate.net The potential energy distribution (PED) is then calculated to assign these frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl, furan, and carboxylic acid groups. researchgate.netscispace.com
Table 1: Selected Calculated Vibrational Frequencies for an Analogous Compound (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) Data derived from computational studies on a structurally similar compound to illustrate the methodology. scispace.com
| Calculated Frequency (cm⁻¹) | Assignment (based on PED) |
| 3100-3000 | C-H stretching vibrations of the aromatic and furan rings |
| ~1700 | C=O stretching of the carboxylic acid group |
| 1600-1400 | C=C aromatic ring stretching vibrations |
| ~1380 | S=O symmetric stretching of the sulfamoyl group |
| ~1170 | S=O asymmetric stretching of the sulfamoyl group |
| ~740 | C-Cl stretching vibration |
This table is illustrative and based on data for a related furosemide compound.
NMR spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. mjcce.org.mk These calculations are performed on the optimized molecular geometry.
For the related molecule 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, theoretical chemical shifts were computed using the B3LYP/6-31G(d,p) method. researchgate.net The predicted values generally show a strong correlation with experimental shifts. mdpi.com For this compound, one would expect distinct signals for the protons and carbons of the substituted benzene ring and the furan ring. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electronic effects of the furan and carboxylic acid groups. For example, carbons bonded to electronegative atoms like chlorine and oxygen would be shifted downfield. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in an Analogous Compound Data derived from computational studies on a structurally similar compound to illustrate the methodology. mjcce.org.mk
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon (C=O) | ~170 |
| Carbon attached to Chlorine (C-Cl) | ~135 |
| Carbons of the furan ring | 110-145 |
| Carbons of the benzene ring | 115-140 |
This table is illustrative and based on data for a related furosemide compound.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption bands observed in an experimental UV-Vis spectrum.
For the analogue 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, TD-DFT calculations predicted three main electronic transitions, which were in good agreement with the experimental spectrum recorded in the 200–400 nm range. researchgate.netresearchgate.net These transitions were identified as π→π* excitations, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The analysis of these frontier molecular orbitals reveals that the electronic transitions are typically charge-transfer events within the molecule, influenced by the electron-donating and electron-withdrawing substituents on the aromatic rings. researchgate.net
Table 3: Predicted Electronic Transitions for an Analogous Compound Data derived from computational studies on a structurally similar compound to illustrate the methodology. researchgate.net
| Predicted Wavelength (nm) | Oscillator Strength (f) | Transition Type |
| 324.13 | 0.0893 | π→π |
| 315.99 | 0.0117 | π→π |
| 269.58 | 0.0000 | π→π* |
This table is illustrative and based on data for a related furosemide compound.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this computational technique is invaluable for exploring the conformational landscape of flexible molecules. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the sampling of different molecular conformations.
Adsorption Mechanism Studies
The interaction of this compound with surfaces is relevant for applications in materials science and catalysis. Computational modeling can elucidate the mechanisms of adsorption.
Modeling the interaction of organic molecules with surfaces can predict adsorption energies, geometries, and the nature of the surface-adsorbate bond. Studies on similar molecules, such as other substituted benzoic acids, provide a framework for understanding how this compound might behave. researchgate.net
For example, the adsorption of 2-chlorobenzoic acid on a gold electrode was found to be potential-dependent. researchgate.net At negative potentials, the molecule tends to lie flat on the surface. At positive potentials, it adopts a vertical orientation, interacting with the surface through the carboxylate group's oxygen atoms. researchgate.net Similarly, studies on the adsorption of 2,4-dichlorobenzoic acid on carbon nanofibers indicate that surface heterogeneity and electrostatic interactions, which are pH-dependent, play a crucial role. mdpi.com
Exploration of Biological Activities and Molecular Mechanisms
Structure-Activity Relationship (SAR) Profiling
A critical aspect of drug discovery and development is the understanding of how a molecule's chemical structure relates to its biological activity. This involves systematic modifications of the compound to determine which functional groups are essential for its effects.
Impact of Substituent Effects on Biological Response
No studies detailing the structure-activity relationship of 4-Chloro-2-(furan-2-YL)benzoic acid were identified. Research that systematically evaluates how modifying the chloro or furan (B31954) substituents on the benzoic acid core affects a biological response is not available in the public domain.
Stereochemical Influences on Activity
The potential influence of stereochemistry on the biological activity of this compound has not been explored in the available literature. The molecule does not possess a stereocenter in its core structure, but conformational isomers could exist. However, no studies have been published that investigate the differential activity of any potential stereoisomers.
Investigation of Enzyme Inhibition Mechanisms
Characterizing if and how a compound inhibits the activity of specific enzymes is fundamental to understanding its mechanism of action. This typically involves kinetic studies and analysis of the compound's binding to the enzyme's active site.
Kinetics of Enzyme-Ligand Interactions
There is no published research available that investigates the kinetics of enzyme-ligand interactions for this compound. Therefore, data on its potential enzyme inhibitory activity, including parameters such as IC₅₀ or Kᵢ values against any specific enzyme, are absent from the scientific literature.
Active Site Binding Analysis
Consistent with the lack of enzyme inhibition data, there are no studies that provide an analysis of the binding of this compound to the active site of any enzyme. Computational docking simulations or biophysical studies such as X-ray crystallography to elucidate these interactions have not been reported.
Ligand-Target Interaction Studies
Beyond enzyme inhibition, understanding how a ligand interacts with its biological target on a molecular level is crucial. This includes identifying the specific proteins or nucleic acids it binds to and the nature of the chemical interactions involved.
Detailed ligand-target interaction studies for this compound are not present in the available scientific literature. There are no reports identifying its specific molecular targets or characterizing the binding forces and interactions that would mediate its biological effects.
Molecular Docking Simulations with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
While specific docking studies on this compound are not widely published, research on structurally similar compounds provides significant insight. For instance, quantum computational calculations and molecular docking have been performed on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (Furosemide), a well-known diuretic. These studies, using methods like Density Functional Theory (DFT) with a B3LYP/6-31G(d,p) basis set, have been used to analyze the molecule's geometry, vibrational frequencies, and molecular orbital contributions, which are crucial for understanding its interaction with biological targets. researchgate.net Such analyses have supported the compound's anticonvulsant activity by modeling its interaction with relevant receptors. researchgate.net
The general methodology for such simulations involves preparing the protein target by removing water molecules, adding hydrogen atoms, and defining the active site grid. The ligand's structure is then optimized and docked into this site. The results are evaluated using scoring functions, such as Glide Score (GScore) and Emodel, which estimate the binding affinity.
Illustrative docking studies on other furan-containing compounds have shown promising results against various protein targets, demonstrating the potential of this chemical class.
Table 1: Illustrative Molecular Docking Scores for Furan and Benzoic Acid Derivatives against Various Protein Targets
| Compound/Derivative | Target Protein | Docking Score (Binding Energy) | Reference |
|---|---|---|---|
| Octyl-gallate | SARS-CoV-2 Main Protease | -60.22 | mdpi.com |
| Syringic acid | SARS-CoV-2 Main Protease | -37.25 | mdpi.com |
| 1-[(E)-[5-(4-nitrophenyl) furan-2-yl] methylidene amino] imidazolidine-2,4-dione | HIV-1 Protease Mutant | -9.0 (PyRX), -8.3 (MZ dock) | laurinpublishers.com |
This table is for illustrative purposes to show the type of data generated from molecular docking studies on related chemical structures.
Binding Affinity Predictions and Validation
Following computational predictions from molecular docking, it is essential to validate the binding affinity through experimental assays. These assays provide quantitative measures of binding strength, such as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ).
Computational Approaches to Target Identification
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. Modern drug discovery heavily relies on computational approaches to accelerate this process. nih.gov These in silico methods use a compound's structure to predict its potential protein partners.
Methods for target identification include:
Ligand-based virtual screening: This involves searching databases of known bioactive molecules to find compounds with similar structures or properties to the query molecule.
Pharmacophore modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
Reverse docking: Instead of docking a single ligand into one target, the ligand is screened against a large library of protein structures to find potential binding partners.
Analysis of public databases: Resources like ChEMBL contain vast amounts of bioactivity data. The derivative 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is listed in ChEMBL, allowing researchers to mine data for potential targets and activities. nih.gov
Furthermore, the furan moiety itself can be exploited for targeted interactions. The furan ring can act as a pro-reactive group that, upon oxidation, can form covalent bonds with biological macromolecules like nucleic acids and proteins. nih.gov This approach uses chemical triggers to achieve high selectivity and potent target engagement, representing an advanced computational and chemical strategy for target identification. nih.gov
Cellular and Subcellular Mechanistic Insights (In Vitro Models)
In vitro studies using cell cultures are fundamental to elucidating the specific molecular pathways a compound modulates and how it behaves within a cellular environment.
Pathway Modulation Studies
Pathway modulation studies investigate how a compound affects specific signaling or metabolic pathways within the cell. Research on related chloro-benzoic acid derivatives provides examples of such mechanisms.
As previously mentioned, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) was shown to inhibit the TMEM206 ion channel, directly modulating cellular ion flux in response to acidic conditions. nih.gov In another study, two novel copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as a ligand were found to have significant anticancer activity against the human liver cancer cell line HepG2. mdpi.com Further investigation revealed that these complexes induce apoptosis (programmed cell death) by regulating the expression of the Bcl-2 family of proteins, key players in the intrinsic apoptotic pathway. mdpi.com These examples demonstrate that chloro-benzoic acid scaffolds can be designed to interact with diverse cellular pathways, from ion channel function to apoptosis regulation.
Investigations into Cellular Uptake and Distribution (in vitro)
Understanding if and how a compound enters cells is crucial for its potential as a therapeutic agent. This is typically studied in vitro using cell monolayers (like Caco-2 cells to model intestinal absorption) or by measuring compound accumulation in cultured cells over time.
For this compound and its immediate derivatives, specific studies on cellular uptake and subcellular distribution are not well-documented in the available literature. However, the biological effects observed in various cancer cell lines for related compounds imply that they are cell-permeable. For instance, the antiproliferative and apoptotic effects of copper complexes of 4-chloro-3-nitrobenzoic acid on HepG2 cells suggest the compound successfully traverses the cell membrane to interact with intracellular targets. mdpi.com Detailed mechanistic studies in this area are required.
Bioactivity against Specific Biological Systems
The structural motifs of a chlorinated benzoic acid core and a furan ring are found in many molecules with demonstrated biological activity. This suggests that this compound could possess similar properties.
Anticancer Activity: Several related compounds have shown potential as anticancer agents. The derivative 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid has been investigated for its anticancer potential. Studies on other benzoic acid derivatives have shown activity against a range of cancer cell lines, including breast (MCF-7) and colon cancer cells, often by inducing apoptosis. preprints.org Furthermore, copper(II) complexes of 4-chloro-3-nitrobenzoic acid demonstrated substantial dose-dependent antiproliferative effects against several human cancer cell lines and arrested the cell cycle in G0/G1 phase. mdpi.com
Antimicrobial Activity: The furan ring is a component of many compounds with antimicrobial properties. Studies on 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid indicate it exhibits notable antibacterial properties. Other research has shown that various furan-containing 1,2,4-triazoles have a positive antibacterial effect against a wide range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. archivepp.com Chalcones synthesized from 4-chloro, 2-hydroxyacetophenone have also been characterized and screened for antibacterial activity. psu.edu
Table 2: Summary of Investigated Bioactivities for Related Benzoic Acid Derivatives
| Compound/Derivative Class | Biological System | Observed Activity | Reference |
|---|---|---|---|
| 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid | Bacteria & Cancer Cells | Antibacterial and anticancer potential | |
| Copper(II) complexes of 4-chloro-3-nitrobenzoic acid | Human Cancer Cell Lines (e.g., HepG2) | Antiproliferative, induces apoptosis, cell cycle arrest | mdpi.com |
| Furan-containing 1,2,4-triazoles | Various Bacteria (e.g., E. coli, S. aureus) | Antibacterial | archivepp.com |
| CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) | TMEM206 Ion Channel | Inhibition of Cl⁻ currents | nih.gov |
Antimicrobial Activity Studies (in vitro)
A review of available scientific literature did not yield specific studies on the in vitro antimicrobial activity of this compound against various microbial strains. Consequently, data regarding its potential efficacy as an antibacterial or antifungal agent, including metrics such as Minimum Inhibitory Concentration (MIC), are not available at present.
Enzyme Specificity and Selectivity (e.g., Xanthine (B1682287) Oxidase Inhibition)
There is currently a lack of specific data in the scientific literature concerning the inhibitory effects of this compound on enzymes, including xanthine oxidase. Research has been conducted on derivatives of 4-(furan-2-yl)benzoic acid, but these are structurally distinct from the specified compound. Therefore, no specific IC₅₀ values or kinetic data for this compound are available to be presented.
Oxidation and Metabolism by Cytochrome P450 Enzymes
While direct metabolic studies on this compound are not specifically detailed in the available literature, the metabolism of compounds containing a furan ring by cytochrome P450 (P450) enzymes is a well-documented process. nih.gov The furan moiety is known to be a substrate for P450-catalyzed oxidation, which is a critical step in the biotransformation of many furan-containing molecules. nih.gov
This metabolic process is necessary for the toxicity associated with furan, as it converts the relatively inert furan ring into a reactive metabolite. nih.gov The primary product of this oxidation is the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govnih.gov This transformation is considered a key event, and the resulting reactive metabolite can subsequently interact with cellular nucleophiles like proteins. nih.gov
Studies using recombinant human P450 enzymes have identified CYP2E1 as the most active enzyme in the oxidation of furan to BDA. nih.gov However, other P450 isoforms have also been shown to contribute to this metabolic pathway. At lower substrate concentrations, the relative activity follows the pattern of CYP2E1 being significantly more active than CYP2J2 and CYP2B6. nih.gov At higher concentrations, CYP2D6 and CYP3A4 also show significant catalytic activity in the oxidation of furan. nih.gov This suggests that humans possess the enzymatic capability to metabolize furan-containing compounds into their corresponding reactive metabolites. nih.gov
Table 1: Human Cytochrome P450 Enzymes Involved in Furan Ring Oxidation
| Enzyme | Relative Activity in Furan Oxidation |
|---|---|
| CYP2E1 | Primary and most active enzyme |
| CYP2J2 | Active at lower concentrations |
| CYP2B6 | Active at lower concentrations |
| CYP2D6 | Active at higher concentrations |
| CYP3A4 | Active at higher concentrations |
Advanced Applications and Future Research Directions
Design and Development of Next-Generation Analogues
The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 4-Chloro-2-(furan-2-yl)benzoic acid, the design of next-generation analogues could explore modifications at several key positions to probe the structure-activity relationship (SAR).
Key areas for analogue development include:
Modification of the Benzoic Acid Ring: Altering the position or nature of the chloro substituent could influence the compound's electronic properties and binding interactions. The introduction of other halogen atoms or small alkyl groups could also be explored.
Functionalization of the Furan (B31954) Ring: The furan ring is a versatile heterocycle that can be functionalized at various positions. researchgate.net The introduction of substituents on the furan ring could modulate the compound's metabolic stability and target interactions. nih.gov
Replacement of the Furan Ring: The furan ring could be replaced with other five-membered heterocycles such as thiophene (B33073), pyrrole, or oxazole (B20620) to investigate the impact on biological activity. acs.org
Alteration of the Carboxylic Acid Group: The carboxylic acid is a key functional group that can participate in hydrogen bonding and salt bridge formation. Esterification or conversion to an amide or bioisostere could be investigated to modify the compound's physicochemical properties.
The following table outlines potential next-generation analogues and the rationale for their design:
| Analogue Structure | Modification | Rationale for Design |
| 4-Bromo-2-(furan-2-yl)benzoic acid | Replacement of chlorine with bromine | Investigate the effect of a different halogen on activity and selectivity. |
| 4-Chloro-2-(5-methylfuran-2-yl)benzoic acid | Addition of a methyl group to the furan ring | Enhance metabolic stability and explore new binding interactions. |
| 4-Chloro-2-(thiophen-2-yl)benzoic acid | Replacement of the furan ring with a thiophene ring | Evaluate the impact of a different heteroatom on the overall conformation and biological activity. |
| Methyl 4-chloro-2-(furan-2-yl)benzoate | Esterification of the carboxylic acid | Improve cell permeability and modify pharmacokinetic profile. |
Integration with Chemoinformatics and Machine Learning for Predictive Modeling
The fields of chemoinformatics and machine learning have become indispensable tools in modern drug discovery, enabling the prediction of compound properties and the design of new molecules with desired activities. nih.govnih.gov For this compound and its analogues, these computational approaches can be leveraged in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of analogues and testing their biological activity, QSAR models can be developed to correlate specific structural features with activity. mdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling: Based on the structure of this compound and its active analogues, a pharmacophore model can be created to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen large compound databases for new potential hits.
Predictive ADMET Modeling: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net Applying these models to virtual analogues of this compound can help to identify candidates with favorable drug-like properties early in the discovery process.
The integration of these computational methods can significantly accelerate the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.
Exploration of Polypharmacology and Multi-Target Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways and targets. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has emerged as a promising therapeutic strategy. nih.gov The biaryl structure of this compound, with its distinct chemical moieties, makes it an interesting candidate for development as a multi-target ligand.
Future research in this area could involve:
Target Prediction: Computational tools can be used to predict the potential off-targets of this compound, which could then be validated experimentally.
Rational Design of Multi-Target Ligands: By understanding the SAR for different targets, analogues could be rationally designed to optimize their activity against a desired set of targets. nih.gov
Systems Biology Approaches: Integrating data from proteomics, genomics, and pharmacology can help to elucidate the network of interactions of this compound and its analogues within a biological system.
Sustainable Synthesis Approaches and Green Chemistry Principles
The synthesis of biaryl compounds has traditionally relied on methods that can be inefficient and environmentally unfriendly. europa.eu The application of green chemistry principles to the synthesis of this compound is a critical area for future research. mdpi.com
Key sustainable synthesis strategies that could be explored include:
Catalytic C-H Activation: Developing catalytic methods that directly couple the furan and benzoic acid moieties via C-H activation would be a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. europa.eu
Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives and utilizing non-precious metal catalysts, such as those based on copper or nickel, would reduce the environmental impact of the synthesis. mdpi.comnumberanalytics.com
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound. mdpi.com
Photoelectrochemical Methods: Recent research has shown the potential for photoelectrochemical dehydrogenative cyclization of 2-arylbenzoic acids, a method that is oxidant- and metal-free. nih.gov Exploring similar strategies for the synthesis of the parent compound could be a promising avenue.
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Description | Potential Benefits |
| Direct Arylation | Catalytic coupling of an unfunctionalized furan with 4-chlorobenzoic acid. | Reduced number of synthetic steps, less waste. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Shorter reaction times, often higher yields. mdpi.com |
| Synthesis in Green Solvents | Utilizing solvents like water, ethanol, or ionic liquids. | Reduced environmental impact and toxicity. mdpi.com |
| Metal-Free Synthesis | Developing synthetic routes that avoid the use of heavy metal catalysts. | Reduced cost and environmental contamination. europa.eu |
Role in Chemical Probe Development and Biological Tool Compounds
Chemical probes are small molecules that are used to study the function of proteins and other biological targets. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. Given the potential for biological activity, this compound and its analogues could be developed as chemical probes to investigate specific biological pathways.
The development of a chemical probe based on this scaffold would require:
Identification of a Specific Target: The first step is to identify and validate the biological target(s) of this compound.
Optimization of Potency and Selectivity: Analogues would be synthesized and tested to maximize potency against the desired target while minimizing off-target effects.
Development of a Negative Control: A structurally similar but inactive analogue is crucial for validating the on-target effects of the probe.
Attachment of a Reporter Tag: For certain applications, the probe could be modified with a fluorescent tag or an affinity handle to allow for visualization or pull-down experiments.
By developing potent and selective chemical probes based on the this compound scaffold, researchers can gain valuable insights into the roles of specific proteins in health and disease.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-(furan-2-yl)benzoic acid, and what experimental challenges are anticipated?
Methodological Answer: A plausible synthesis involves coupling a halogenated benzoic acid precursor with a furan derivative. For example:
Friedel-Crafts Acylation : React 4-chloro-2-bromobenzoic acid with furan-2-boronic acid under Suzuki-Miyaura coupling conditions (palladium catalyst, base, and inert atmosphere) .
Nucleophilic Aromatic Substitution : Use 4-chloro-2-nitrobenzoic acid with furfurylamine, followed by reduction and decarboxylation steps .
Q. Challenges :
- Steric hindrance from the furan ring may reduce coupling efficiency.
- Competing side reactions (e.g., over-oxidation of the furan moiety) require careful temperature control .
Q. Table 1: Hypothetical Reaction Yields
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 65–75 | >95% |
| Nucleophilic Substitution | K₂CO₃/DMF | 40–50 | 85–90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
- HPLC : Quantify purity using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- NMR : Confirm substitution patterns (e.g., furan proton signals at δ 6.3–7.2 ppm; benzoic acid COOH at δ 12–13 ppm) .
- Mass Spectrometry : Validate molecular weight (expected [M-H]⁻ at m/z 235.0 for C₁₁H₇ClO₃) .
Critical Note : Residual palladium from coupling reactions must be quantified via ICP-MS if the compound is intended for biological assays .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
Methodological Answer: Contradictions often arise from crystallinity or hydration states. Systematic approaches include:
Thermogravimetric Analysis (TGA) : Determine if solvent molecules are trapped in the crystal lattice .
Solubility Screening : Use standardized shake-flask methods in solvents like DMSO, ethanol, and chloroform at 25°C .
Q. Table 2: Hypothetical Solubility Data
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Amorphous form dominant |
| Ethanol | 12–15 | Crystalline form observed |
| Chloroform | 8–10 | Limited hydration |
Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?
Methodological Answer:
- Lyophilization : Convert to a stable amorphous solid using freeze-drying (add 5% trehalose as a cryoprotectant) .
- Light Sensitivity : Store in amber vials under argon; the furan ring is prone to photo-oxidation .
- Temperature : Stability studies show degradation <5% at -20°C over 6 months, vs. 15% at 25°C .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
Q. Table 3: Hypothetical QSAR Parameters
| Parameter | Value | Relevance to Bioactivity |
|---|---|---|
| LogP | 2.8 | Moderate membrane permeability |
| Polar Surface Area | 65 Ų | Limited blood-brain barrier penetration |
Q. How to address discrepancies in reported melting points for structurally similar benzoic acid derivatives?
Methodological Answer: Variations arise from polymorphic forms or impurities. Resolve via:
DSC Analysis : Identify polymorphs (e.g., Form I melts at 185–187°C vs. Form II at 175–177°C) .
Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure crystalline phases .
Q. What role does the furan ring play in the compound’s reactivity under acidic conditions?
Methodological Answer:
- Protonation Sites : The furan oxygen can protonate, leading to ring-opening under strong acids (e.g., H₂SO₄) .
- Mitigation : Use buffered conditions (pH 4–6) during esterification or amide coupling to preserve the furan structure .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in different cell lines?
Methodological Answer:
- Cell-Specific Metabolism : HepG2 liver cells may metabolize the compound via CYP450 enzymes, altering its efficacy vs. HeLa cells .
- Dose Optimization : Perform IC₅₀ assays with 72-hour exposure to account for delayed apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
